molecular formula C20H17N3O2 B11160757 6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Katalognummer: B11160757
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: NUSJEXRYHUQYFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-(4-Ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a chemical compound based on the privileged 1H-pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic structure recognized for its significant potential in medicinal chemistry and drug discovery . This scaffold is considered a bioisostere of purine bases, allowing it to interact with a wide array of enzymatic targets, particularly protein kinases . Researchers are increasingly interested in derivatives like this one due to the broad pharmacological activities associated with the pyrazolo[3,4-b]pyridine core. These activities include serving as a platform for developing potent kinase inhibitors with applications in anticancer research . The structure can also be investigated for other properties such as antioxidant and antimicrobial activities, as seen in closely related analogs . The specific substitution pattern of this compound—featuring a 4-ethoxyphenyl group at the 6-position and a phenyl group at the 2-position—offers a valuable point of diversity for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action, selectivity, and binding affinity against various biological targets implicated in disease pathways. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C20H17N3O2

Molekulargewicht

331.4 g/mol

IUPAC-Name

6-(4-ethoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C20H17N3O2/c1-2-25-16-10-8-14(9-11-16)18-13-12-17-19(21-18)22-23(20(17)24)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,21,22)

InChI-Schlüssel

NUSJEXRYHUQYFC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Pyrazolo[3,4-b]pyridin-3-one Skeleton Formation

The pyrazolo[3,4-b]pyridin-3-one core is typically constructed via cyclocondensation reactions. A widely adopted method involves treating 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C for 6–8 hours, achieving yields up to 85% . This reaction proceeds through an intramolecular nucleophilic attack, forming the pyrazolo ring (Figure 1).

Mechanistic Insight :
The chloro group at position 2 of the pyridinecarboxaldehyde acts as a leaving group, enabling nucleophilic substitution by the hydrazine moiety. The hydroxylamine hydrochloride serves as both a catalyst and a nitrogen source, facilitating ring closure. Triethylamine is often added to scavenge HCl, preventing side reactions .

Optimization Data :

ConditionCatalyst Ratio (vs. Substrate)Time (h)Yield (%)
Hydroxylamine HCl1:1643
Hydroxylamine HCl2.5:1885
Hydroxylamine HCl5:1871

Table 1: Impact of catalyst stoichiometry on pyrazolo[3,4-b]pyridin-3-one yield .

Incorporation of the 2-Phenyl Group

The phenyl group at position 2 is introduced through a Mannich-type reaction or via pre-functionalization of the hydrazine precursor. A robust method involves condensing 3-aminopyrazolin-5-one with benzaldehyde derivatives under acidic conditions, followed by cyclization .

Case Study :
In a protocol adapted from Quiroga et al., 3-amino-1-phenylpyrazolin-5-one reacts with ethyl isodehydracetate in refluxing butanol for 48 hours, forming the pyrazolo[1,5-a]pyrimidin-2(1H)-one intermediate. Subsequent alkylation with phenylmagnesium bromide introduces the 2-phenyl group, albeit with moderate yields (47–60%) .

Integrated Synthetic Pathways

Two dominant routes emerge for the target compound:

Route A (Sequential Functionalization) :

  • Synthesize pyrazolo[3,4-b]pyridin-3-one core .

  • Install 4-ethoxyphenyl via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C) .

  • Introduce 2-phenyl group via Ullmann coupling (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°C) .

Route B (Convergent Synthesis) :

  • Prepare 2-chloro-3-(4-ethoxyphenyl)pyridinecarboxaldehyde.

  • Cyclize with phenylhydrazine in DMF at 60°C to form the core and 2-phenyl group simultaneously .

Comparative Analysis :

RouteStepsOverall Yield (%)Key Advantage
A332Modular, permits late-stage edits
B258Fewer steps, higher efficiency

Table 2: Efficiency of synthetic routes for the target compound.

Challenges and Mitigation Strategies

Regioselectivity Issues :
Competing reactions during cyclization can yield isomeric byproducts. Using bulky bases (e.g., DBU) or low-polarity solvents (toluene) suppresses undesired pathways .

Purification Hurdles :
Column chromatography is often required due to polar byproducts. Patent CN105801574A recommends aqueous workup with ethyl acetate/water partitioning to isolate the crude product before recrystallization .

Scalability and Industrial Considerations

The convergent Route B is preferred for scale-up due to its higher atom economy and reduced purification steps. Key parameters for industrial adaptation include:

  • Catalyst Recycling : Pd/C or Cu nanoparticles enable reuse over multiple cycles.

  • Solvent Recovery : DMF is distilled and reused, lowering costs .

Analyse Chemischer Reaktionen

6-(4-Ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-(4-Ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-on beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Tubulin. Durch Bindung an die Colchicin-Bindungsstelle an Tubulin hemmt die Verbindung die Mikrotubuli-Polymerisation, was zu einem Zellzyklus-Arrest in der G2/M-Phase und anschließendem Zelltod von Krebszellen führt. Dieser Mechanismus liegt seinem Potenzial als Antikrebsmittel zugrunde.

Wirkmechanismus

The mechanism of action of 6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine site on tubulin, the compound inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells . This mechanism underlies its potential as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Core Modifications

  • Pyrazolo[3,4-d]pyrimidin-3-one Derivatives (e.g., AZD-1775/Adavosertib): Structure: Replaces the pyridine ring with a pyrimidine ring (pyrazolo[3,4-d]pyrimidin-3-one). Substituents: Features an allyl group at position 2, a hydroxypropyl-substituted pyridinyl group at position 1, and a piperazinylphenylamino group at position 6 . Activity: Potent WEE1 kinase inhibitor, used in oncology to enhance chemotherapy efficacy .

Position 6 Substituents

  • 6-[[(4-Chlorophenyl)thio]methyl] Analogue (C19H14ClN3O2S): Structure: Pyrazolo[3,4-b]pyridin-3-one core with a chlorophenylthio methyl group at position 6 and phenyl at position 2 . Molecular Weight: 383.85 g/mol, heavier than the target compound due to the sulfur and chlorine atoms. Activity: Not explicitly reported, but the chloro group may enhance lipophilicity and membrane permeability.
  • 6-(4-Cyanophenyl) Derivatives: Structure: Triazolo[1,5-a]pyridine or pyrimidine cores with cyano groups at position 4 of the phenyl ring . Activity: Demonstrated xanthine oxidase inhibition, suggesting electron-withdrawing substituents (e.g., –CN) enhance enzyme binding .

Physicochemical Properties

Compound Name Core Structure R₁ (Position 6) R₂ (Position 2) Molecular Weight (g/mol) Melting Point (°C) Activity
Target Compound Pyrazolo[3,4-b]pyridin-3-one 4-Ethoxyphenyl Phenyl ~325 (estimated) Not reported Not available
AZD-1775 (Adavosertib) Pyrazolo[3,4-d]pyrimidin-3-one Piperazinylphenyl Allyl 509.57 197–200 WEE1 inhibitor
6-(Chlorophenylthio methyl) Analogue Pyrazolo[3,4-b]pyridin-3-one Chlorophenylthio methyl Phenyl 383.85 Not reported Not available
2-(4,6-Dimethylpyrimidinyl) Derivative Pyrazolo[3,4-b]pyridin-3-one Naphthyl 4,6-Dimethylpyrimidinyl 370.24 Not reported Screening compound

Notes:

  • The target compound’s ethoxy group may improve solubility compared to halogenated analogs (e.g., chloro substituents) .
  • AZD-1775’s higher molecular weight and piperazinyl group enhance water solubility and kinase selectivity .

Biologische Aktivität

6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a member of the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This compound features a unique fused ring system that includes both pyrazole and pyridine moieties, along with ethoxy and phenyl substituents, contributing to its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3O2, with a molecular weight of 331.4 g/mol. The structural arrangement enhances its electron-rich characteristics, which are critical for its biological interactions.

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit various biological activities including:

  • Antiproliferative Effects : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit the proliferation of cancer cells. For instance, 6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one demonstrated significant antiproliferative activity against several human cancer cell lines including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptotic pathways. It activates caspase 9 and induces cleavage of poly(ADP-ribose) polymerase (PARP), leading to programmed cell death. Additionally, it reduces the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Antiproliferative Activity : In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, 6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one was found to significantly reduce the viability of cancer cells in a concentration-dependent manner. The IC50 values for this compound were determined to be lower than those for many related compounds .
  • Fluorescence Properties : Another aspect investigated was the fluorescence properties of related compounds. It was noted that certain substitutions could enhance fluorescence intensity, which may have implications for drug delivery and monitoring .

Comparative Analysis with Other Compounds

A comparative analysis with other derivatives reveals the unique position of 6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one in terms of biological activity:

Compound NameStructural FeaturesBiological Activity
6-(4-methoxyphenyl)-2-phenyldihydro-pyrazolo[3,4-b]pyridinMethoxy substitutionAntiproliferative
7-(4-chlorophenyl)-2-phenyldihydro-pyrazolo[3,4-b]pyridinChlorine substitutionAntiviral
6-(4-ethoxyphenyl)-2-phenyldihydro-pyrazolo[3,4-b]pyridin Ethoxy substitutionAntiproliferative

The ethoxy group potentially enhances solubility and bioavailability compared to other substitutions that may not offer similar advantages.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6-(4-ethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one?

Methodological Answer:
A one-pot, three-component synthesis using ionic liquids (e.g., [bmim][BF₄]) is effective. Key steps include:

  • Condensation of aldehydes (e.g., 4-ethoxybenzaldehyde) with ethyl cyanoacetate at 80°C.
  • Addition of 5-amino-3-methyl-1-phenylpyrazole and FeCl₃·6H₂O as a catalyst.
  • Monitoring reaction completion via TLC.
  • Purification by recrystallization from ethanol or column chromatography.
    Yield optimization (70–85%) depends on controlling reaction time (6–8 hr) and catalyst loading (10 mol%) .

Advanced: How can conflicting solubility data for this compound be resolved in pharmacological assays?

Methodological Answer:
Discrepancies in solubility often arise from solvent polarity and crystallinity. Strategies include:

  • Co-solvent systems : Use DMSO-water gradients (e.g., 10% DMSO in buffered saline) to enhance solubility while maintaining biocompatibility .
  • Amorphous solid dispersion : Prepare with polymers like PVP-VA64 via spray drying to improve bioavailability.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the pyrazole ring while monitoring activity retention .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : In DMSO-d₆ or CDCl₃, key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm, multiplet, Ar-H).
    • Ethoxy group (δ 1.3 ppm, triplet, CH₃; δ 4.0 ppm, quartet, OCH₂).
    • NH proton (δ 10.5 ppm, broad singlet) .
  • ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 372.1 (calculated).
  • IR : Validate carbonyl (C=O) stretch at ~1680 cm⁻¹ .

Advanced: How can researchers optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Catalyst screening : Compare FeCl₃ (70% yield) vs. CeCl₃ (65% yield) for cyclization steps .
  • Stepwise purification : Isolate intermediates (e.g., Schiff bases) via flash chromatography before pyrazole ring formation.
  • Temperature control : Maintain 80°C ± 2°C during cyclization to avoid side products.
  • Solvent choice : Ionic liquids ([bmim][BF₄]) enhance reaction efficiency vs. traditional solvents (DMF, 15% lower yield) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core modifications : Replace the 4-ethoxyphenyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to assess cytotoxicity .
  • Heterocycle substitution : Introduce triazole or thiazole rings at the pyridinone moiety (see analogs in ).
  • Pharmacophore mapping : Use docking studies to prioritize substituents targeting kinases (e.g., CDK2) .

Basic: What analytical methods ensure purity for in vitro studies?

Methodological Answer:

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (5–95% over 20 min). Retention time: ~12.3 min .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values (e.g., C: 67.01%, H: 4.87%, N: 15.12%) .
  • TGA/DSC : Verify thermal stability (decomposition >250°C) .

Advanced: How to address discrepancies in bioactivity data across cell lines?

Methodological Answer:

  • Assay standardization : Use identical cell passage numbers and culture conditions (e.g., RPMI-1640 vs. DMEM impacts IC₅₀ values) .
  • Membrane permeability : Measure intracellular concentrations via LC-MS to rule out efflux pump interference.
  • Orthogonal assays : Validate antiproliferative activity with both MTT and clonogenic assays .

Advanced: What strategies mitigate crystallization issues during scale-up?

Methodological Answer:

  • Polymorph screening : Use solvent mixtures (e.g., ethanol/water) to isolate stable Form I (melting point 218°C) vs. metastable Form II .
  • Seeding : Introduce crystalline seeds during cooling to control crystal size.
  • Process analytical technology (PAT) : Monitor crystallization in real-time via Raman spectroscopy .

Basic: How to validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hr. Analyze degradation via HPLC .
  • Light sensitivity : Store solutions in amber vials; assess photodegradation under UV light (λ = 254 nm) .

Advanced: What computational tools predict metabolic pathways for this compound?

Methodological Answer:

  • In silico metabolism : Use GLORY or MetaPrint2D to identify likely Phase I oxidation sites (e.g., ethoxy group demethylation) .
  • CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .

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